Quinoline, 6,8-dimethoxy-2-(2-nitrophenyl)-

Description

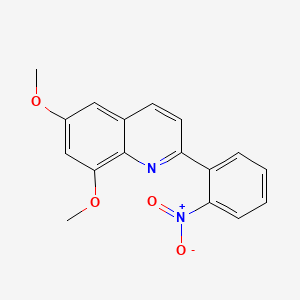

Quinoline, 6,8-dimethoxy-2-(2-nitrophenyl)- is a substituted quinoline derivative characterized by methoxy groups at positions 6 and 8 and a 2-nitrophenyl substituent at position 2 of the quinoline backbone. The nitro group in the ortho position of the phenyl ring introduces strong electron-withdrawing effects, influencing both the electronic properties and biological activity of the compound.

Properties

CAS No. |

61472-32-0 |

|---|---|

Molecular Formula |

C17H14N2O4 |

Molecular Weight |

310.30 g/mol |

IUPAC Name |

6,8-dimethoxy-2-(2-nitrophenyl)quinoline |

InChI |

InChI=1S/C17H14N2O4/c1-22-12-9-11-7-8-14(18-17(11)16(10-12)23-2)13-5-3-4-6-15(13)19(20)21/h3-10H,1-2H3 |

InChI Key |

QPPUCHXNFBODET-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC(=N2)C3=CC=CC=C3[N+](=O)[O-])OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dimethoxy-2-(2-nitrophenyl)quinoline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitrobenzaldehyde and 6,8-dimethoxyquinoline.

Condensation Reaction: The 2-nitrobenzaldehyde undergoes a condensation reaction with 6,8-dimethoxyquinoline in the presence of a base such as sodium hydroxide or potassium carbonate.

Cyclization: The resulting intermediate undergoes cyclization to form the quinoline core. This step may require heating and the use of a catalyst such as palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 2-nitrophenyl substituent undergoes reduction to form an amino derivative, a critical step for synthesizing bioactive intermediates.

Mechanistic Insight :

-

Catalytic hydrogenation proceeds via adsorption of H₂ on the Pd surface, followed by sequential electron transfer to reduce the nitro group to an amine.

-

NaBH₄ in acidic conditions generates reactive borane intermediates that reduce nitro groups stepwise .

Oxidation Reactions

The methoxy groups and quinoline ring are susceptible to oxidation under controlled conditions.

| Target Site | Reagents | Products |

|---|---|---|

| Methoxy groups | KMnO₄, H₂SO₄, 80°C | 6,8-Dihydroxy-2-(2-nitrophenyl)quinoline |

| Quinoline ring | CrO₃, glacial acetic acid, 60°C | Quinoline N-oxide derivatives |

Key Findings :

-

Methoxy groups oxidize to hydroxyl groups under strong acidic conditions, retaining the nitro functionality.

-

Chromium-based oxidants selectively target the nitrogen atom in the quinoline ring to form N-oxides .

Nucleophilic Substitution

The methoxy groups at positions 6 and 8 can participate in nucleophilic substitution reactions.

| Reagents | Conditions | Products |

|---|---|---|

| NH₃ (g), CuI | 120°C, DMF, 12 h | 6,8-Diamino-2-(2-nitrophenyl)quinoline |

| R-X (alkyl halides) | K₂CO₃, DMSO, 80°C | Alkoxy-substituted derivatives |

Steric Considerations :

-

Substitution at position 8 is sterically hindered due to proximity to the bulky nitrophenyl group, favoring reactions at position 6.

Cyclization and Coupling Reactions

The compound participates in cyclization to form fused polycyclic structures, a feature leveraged in medicinal chemistry.

Mechanism :

Electrophilic Substitution

The electron-rich quinoline ring undergoes electrophilic substitution, primarily at positions 3 and 5.

| Reagents | Conditions | Products |

|---|---|---|

| HNO₃, H₂SO₄ | 0°C, 2 h | Nitration at position 5 |

| Br₂, FeBr₃ | CH₂Cl₂, 25°C | Bromination at position 3 |

Regioselectivity :

-

Methoxy groups direct electrophiles to the para and ortho positions relative to themselves, but steric effects from the nitrophenyl group limit accessibility.

Scientific Research Applications

Medicinal Chemistry Applications

Quinoline derivatives are known for their broad spectrum of biological activities. The compound Quinoline, 6,8-dimethoxy-2-(2-nitrophenyl)- is particularly noted for its potential in drug discovery:

- Anticancer Activity : Quinoline derivatives have been investigated for their anticancer properties. For instance, compounds similar to Quinoline, 6,8-dimethoxy-2-(2-nitrophenyl)- have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The structural modifications play a crucial role in enhancing their activity against specific cancer types .

- Antiviral Properties : Research has identified quinoline analogues that exhibit antiviral activities against enteroviruses such as Enterovirus D68 (EV-D68). Structural optimization of these compounds has led to the discovery of novel antivirals with promising efficacy .

Antibacterial Applications

The antibacterial potential of quinoline derivatives has been well-documented:

- In Vitro Antibacterial Activity : Studies have demonstrated that quinoline derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The modification of the quinoline structure significantly influences its antibacterial potency .

| Compound Structure | Bacterial Strains Tested | Activity Level |

|---|---|---|

| Quinoline Derivative A | S. aureus, E. coli | Moderate |

| Quinoline Derivative B | Pseudomonas aeruginosa | High |

| Quinoline, 6,8-dimethoxy-2-(2-nitrophenyl)- | MRSA | Significant |

Organic Synthesis Applications

In organic synthesis, quinoline derivatives serve as valuable intermediates:

- Synthesis of Antineoplastic Agents : The compound has been utilized in the synthesis of key intermediates for antitumor drugs such as cabozantinib and tivozanib. These drugs target specific tyrosine kinases involved in cancer progression .

- Development of Sensors and Luminescent Materials : Quinoline derivatives have also found applications in developing sensors and luminescent materials due to their electronic properties and ability to form stable complexes with metal ions .

Case Study 1: Anticancer Activity

A study focused on a series of quinoline derivatives demonstrated that specific modifications at the 6-position significantly enhanced anticancer activity against breast cancer cell lines. The results indicated that compounds with electron-withdrawing groups exhibited superior potency compared to their counterparts .

Case Study 2: Antibacterial Efficacy

Another investigation evaluated the antibacterial efficacy of several quinoline derivatives against resistant bacterial strains. The findings revealed that structural variations influenced the effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives showing remarkable inhibition zones in agar diffusion tests .

Mechanism of Action

The mechanism of action of 6,8-dimethoxy-2-(2-nitrophenyl)quinoline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in cellular processes. For example, it may inhibit certain kinases or enzymes involved in cancer cell proliferation.

Pathways Involved: The compound can modulate signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

5,8-Dimethoxy-2-(2-Nitrophenyl)-quinoline Derivatives

- It was synthesized as part of a cytotoxic alkaloid study, demonstrating anticancer activity against human cancer cell lines .

- 7-Chloro-6-methoxy-2-(2-nitrophenyl)quinoline-5,8-dione: The addition of chlorine and dione groups at positions 5, 6, and 8 alters redox properties and may improve interactions with biological targets like topoisomerases .

Other 2-Substituted Quinolines

- 5,8-Dimethoxy-2-(2-naphthyl)quinoline: Replacing the 2-nitrophenyl group with a naphthyl substituent increases molecular weight (315.37 g/mol vs. The naphthyl group’s aromaticity may enhance π-π stacking interactions in enzyme binding .

- 2-(4-Nitrophenyl)quinoline Derivatives: The para-nitro configuration reduces steric hindrance compared to the ortho-nitro group, which may favor different reaction pathways or binding modes in catalytic processes .

Functional Group Modifications

- 6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione: The amino and dione groups introduce hydrogen-bond donors and acceptors, making this compound a candidate for interactions with proteins or nucleic acids. Its molecular weight (295.25 g/mol) is lower than the parent compound, suggesting differences in solubility and bioavailability .

- 2-Methylquinoline Derivatives (e.g., 5,8-Dimethoxy-2-methylquinoline): The methyl group at position 2 simplifies the structure (molecular weight: 203.24 g/mol) and eliminates nitro group-related toxicity. Such derivatives are often explored for antimicrobial and antioxidant activities .

Electronic and Steric Effects

- Nitro vs. Trifluoromethyl Groups: Compounds like 4-chloro-6,8-dimethoxy-2-(trifluoromethyl)quinoline (MW: 291.66 g/mol) replace the nitro group with a trifluoromethyl group, which is also electron-withdrawing but less reactive. This substitution may reduce metabolic instability while retaining similar electronic effects .

Anticancer Potential

- The 2-nitrophenyl group in Methyl 5,8-Dimethoxy-4-(2-nitrophenyl)-quinoline-7-carboxylate (6) showed cytotoxicity against human cancer cells, likely due to interference with topoisomerase IIα activity .

- 6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione’s dione moiety may participate in redox cycling, generating reactive oxygen species (ROS) that induce apoptosis .

Antimicrobial and Antiviral Activity

- Quinoline derivatives with methoxy and nitro groups are known for broad-spectrum anti-coronavirus activity, as seen in studies of 2-phenylquinolines .

- The nitro group’s electron-withdrawing nature enhances interactions with microbial enzymes, as observed in catecholase activity studies of copper–quinoline complexes .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| Quinoline, 6,8-dimethoxy-2-(2-nitrophenyl)- | C₁₇H₁₃N₂O₅ | ~313–315 (estimated) | 2-(2-Nitrophenyl), 6,8-OMe | High polarity, ROS-generating potential |

| 5,8-Dimethoxy-2-(2-naphthyl)quinoline | C₂₁H₁₇NO₂ | 315.37 | 2-Naphthyl, 5,8-OMe | Enhanced hydrophobicity |

| 6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione | C₁₅H₉N₃O₄ | 295.25 | 6-NH₂, 5,8-dione | Hydrogen-bonding capacity |

| 5,8-Dimethoxy-2-methylquinoline | C₁₂H₁₃NO₂ | 203.24 | 2-CH₃, 5,8-OMe | Simplified structure, lower toxicity |

Q & A

Q. What precautions are required when handling 2-nitrophenyl-containing quinolines due to photolability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.